C17H15ClF3N7O C17H15ClF3N7O
Brand Name: Vulcanchem
CAS No.:
VCID: VC16334638
InChI: InChI=1S/C17H15ClF3N7O/c18-13-2-1-11(9-12(13)17(19,20)21)22-16(29)10-5-7-27(8-6-10)15-4-3-14-23-25-26-28(14)24-15/h1-4,9-10H,5-8H2,(H,22,29)
SMILES:
Molecular Formula: C17H15ClF3N7O
Molecular Weight: 425.8 g/mol

C17H15ClF3N7O

CAS No.:

Cat. No.: VC16334638

Molecular Formula: C17H15ClF3N7O

Molecular Weight: 425.8 g/mol

* For research use only. Not for human or veterinary use.

C17H15ClF3N7O -

Specification

Molecular Formula C17H15ClF3N7O
Molecular Weight 425.8 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C17H15ClF3N7O/c18-13-2-1-11(9-12(13)17(19,20)21)22-16(29)10-5-7-27(8-6-10)15-4-3-14-23-25-26-28(14)24-15/h1-4,9-10H,5-8H2,(H,22,29)
Standard InChI Key VOQGUAZQQAAHEY-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NN4C(=NN=N4)C=C3

Introduction

C17H15ClF3N7O, also known as N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide, is a complex organic compound featuring a carbazole moiety linked to a picolinamide group. This unique structure contributes to its distinctive chemical and biological properties, making it notable for potential applications in various scientific fields, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of C17H15ClF3N7O typically involves reductive amination techniques. This process is crucial for forming the amide bond between the carbazole and picolinamide moieties. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate carbazole and picolinic acid derivatives.

  • Reductive Amination: The carbazole derivative is reacted with picolinic acid or its derivatives under reductive conditions to form the amide bond.

  • Purification: The final product is purified using techniques such as chromatography.

Biological Activities and Potential Applications

C17H15ClF3N7O has been studied for its biological activities, particularly in the context of antiviral treatments. Its mechanism of action involves interacting with specific molecular targets within biological systems, such as proteins or enzymes, which can modulate their activity and lead to alterations in cellular processes and biological outcomes.

Potential Therapeutic Applications

  • Antiviral Treatments: The compound's ability to interact with viral enzymes or proteins makes it a candidate for antiviral drug development.

  • Medicinal Chemistry: Its unique structure and reactivity suggest potential applications in synthesizing other bioactive compounds.

Physical Property Determination

  • Melting Point: Determined using DSC.

  • Solubility: Assessed in various solvents.

  • Stability: Evaluated under different pH conditions.

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